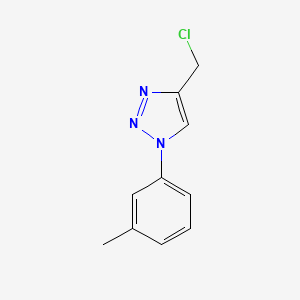![molecular formula C13H19Cl2NO B1426435 3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219949-02-6](/img/structure/B1426435.png)
3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride
Übersicht
Beschreibung
3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H19Cl2NO . It has gained increased attention for its potential in various applications.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C13H19Cl2NO . This indicates that it contains 13 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom .Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Medicinal Chemistry and Agrochemicals
- Pyrrolidine derivatives, including compounds similar to 3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride, are synthesized and studied for their applications in medicinal chemistry and agrochemicals. These compounds exhibit biological effects and find applications in pharmaceuticals as well as in the agrochemical industry as potential dyes or substances. For instance, 5-methoxylated 3-pyrrolin-2-ones, which share structural similarities with the chemical , are synthesized and considered valuable for the production of agrochemicals or medicinal compounds (Ghelfi et al., 2003). Similarly, other studies explore the synthetic routes for pyrrolidine derivatives, highlighting their potential in various industrial applications (Żmigrodzka et al., 2022).
Role in Synthesis of Heterocyclic Compounds
- The synthesis of heterocyclic compounds is crucial in the development of new drugs and materials. Studies show the synthesis of complex structures like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, indicating the significant role of pyrrolidine derivatives in constructing new molecular entities with potential applications in drug discovery and material science (Murthy et al., 2017).
Involvement in Multicomponent Reaction Synthesis
- Multicomponent reactions are a cornerstone in modern synthetic chemistry, offering efficient paths to complex molecules. Pyrrolidine derivatives are utilized in multicomponent reactions for the rapid synthesis of highly functionalized compounds. For example, a study demonstrates the use of pyrrolidine derivatives in a four-component reaction, leading to the stereoselective synthesis of highly functionalized pyrrolidines, which are valuable in various chemical industries (Devi & Perumal, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[(4-chloro-3-ethylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-2-11-7-12(3-4-13(11)14)16-9-10-5-6-15-8-10;/h3-4,7,10,15H,2,5-6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNRHAOKYKOPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCC2CCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride | |
CAS RN |
1219949-02-6 | |
| Record name | Pyrrolidine, 3-[(4-chloro-3-ethylphenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219949-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426353.png)
![4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426356.png)
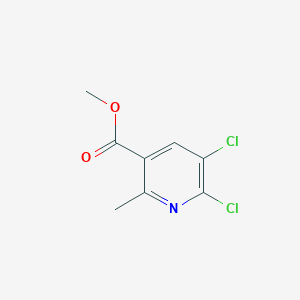
amine](/img/structure/B1426358.png)
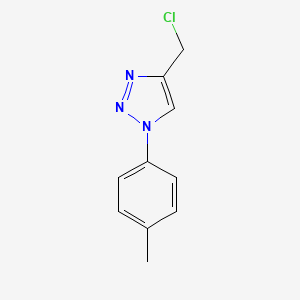
![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-2-amine](/img/structure/B1426362.png)
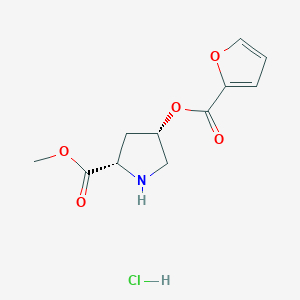
![3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426367.png)
![3-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426369.png)
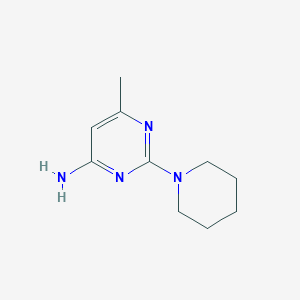
![methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B1426371.png)
